N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE
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Overview
Description
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated at 50°C, and stirred for 3 hours, resulting in an orange solution . The compound is then characterized using techniques such as single crystal X-ray diffraction (XRD) analysis .
Chemical Reactions Analysis
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Scientific Research Applications
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Biological Research: The compound has shown activity against various biological targets, making it a candidate for further investigation in drug discovery.
Materials Science: Its unique structural properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it has been shown to interact with certain enzymes involved in inflammation, thereby reducing the inflammatory response .
Comparison with Similar Compounds
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE can be compared with other pyrazole derivatives such as:
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide .
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide .
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications
Properties
Molecular Formula |
C19H21N3O3S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H21N3O3S/c1-13-10-11-14(2)17(12-13)26(24,25)20-18-15(3)21(4)22(19(18)23)16-8-6-5-7-9-16/h5-12,20H,1-4H3 |
InChI Key |
NAKNYUUBLNQKMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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